SCH 221510

Beschreibung

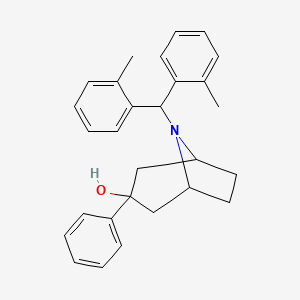

Structure

3D Structure

Eigenschaften

IUPAC Name |

8-[bis(2-methylphenyl)methyl]-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31NO/c1-20-10-6-8-14-25(20)27(26-15-9-7-11-21(26)2)29-23-16-17-24(29)19-28(30,18-23)22-12-4-3-5-13-22/h3-15,23-24,27,30H,16-19H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOSJNRBXNQTUNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C2=CC=CC=C2C)N3C4CCC3CC(C4)(C5=CC=CC=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10432414 | |

| Record name | 8-[bis(2-methylphenyl)methyl]-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

322473-89-2 | |

| Record name | 8-[bis(2-methylphenyl)methyl]-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Mechanism of Action of SCH 221510: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCH 221510 is a novel, orally active, non-peptide small molecule that has garnered significant interest in the scientific community for its potent and selective agonist activity at the Nociceptin (B549756)/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL1) receptor.[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound, consolidating key quantitative data, detailing experimental methodologies, and visualizing associated signaling pathways and workflows.

Core Mechanism of Action: Potent and Selective NOP Receptor Agonism

This compound exerts its pharmacological effects primarily through its high-affinity binding to and activation of the NOP receptor.[1] The NOP receptor is the fourth member of the opioid receptor family, but it does not bind traditional opioid ligands with high affinity.[3] The endogenous ligand for the NOP receptor is the 17-amino acid peptide Nociceptin/Orphanin FQ (N/OFQ).[1]

This compound is characterized by its significant selectivity for the NOP receptor over the classical opioid receptors (μ, δ, and κ). This selectivity is crucial as it suggests a pharmacological profile distinct from traditional opioids, potentially with a reduced liability for common opioid-related side effects.

Signaling Pathways

Activation of the NOP receptor by this compound initiates a cascade of intracellular signaling events. The NOP receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gαi/o).

Upon agonist binding, the Gαi/o subunit dissociates from the Gβγ dimer. The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The Gβγ subunit can modulate the activity of various ion channels, including inhibiting N-type calcium channels and activating G-protein-coupled inwardly rectifying potassium (GIRK) channels. This combination of signaling events generally leads to a reduction in neuronal excitability.

Quantitative Data

The binding affinity and functional potency of this compound at the NOP receptor and other opioid receptors have been quantified in various in vitro assays.

| Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |

| NOP | 0.3 [1] | 12 [1] |

| μ-opioid | 65 | 693 |

| κ-opioid | 131 | 683 |

| δ-opioid | 2854 | 8071 |

Experimental Protocols

In Vitro Assays

1. Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of this compound for the human NOP, μ, δ, and κ opioid receptors.

-

Methodology:

-

Membrane Preparation: Membranes were prepared from Chinese hamster ovary (CHO) cells stably expressing the recombinant human NOP receptor (CHO-hNOP) or from cells expressing the human μ, δ, or κ opioid receptors.

-

Radioligand: [³H]nociceptin was used for the NOP receptor binding assay. For the classical opioid receptors, selective radioligands such as [³H]DAMGO (μ), [³H]DPDPE (δ), and [³H]U69,593 (κ) were used.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.

-

Incubation: Membranes were incubated with the radioligand and various concentrations of this compound in a final volume of 0.5 mL.

-

Termination: The binding reaction was terminated by rapid filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters was quantified by liquid scintillation counting.

-

Data Analysis: IC₅₀ values were determined by non-linear regression analysis and converted to Ki values using the Cheng-Prusoff equation.

-

2. [³⁵S]GTPγS Binding Assays

-

Objective: To determine the functional potency (EC₅₀) and efficacy of this compound as an agonist at the NOP receptor.

-

Methodology:

-

Membrane Preparation: Membranes from CHO-hNOP cells were used.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 1 mM DTT.

-

Incubation: Membranes were incubated with 0.1 nM [³⁵S]GTPγS, 3 μM GDP, and various concentrations of this compound.

-

Termination and Detection: The reaction was terminated by filtration, and the amount of bound [³⁵S]GTPγS was determined by scintillation counting.

-

Data Analysis: EC₅₀ and Emax values were determined by non-linear regression analysis of the concentration-response curves.

-

In Vivo Assays: Anxiolytic-like Activity

This compound has demonstrated anxiolytic-like effects in a variety of preclinical models.[1]

1. Rat Elevated Plus-Maze

-

Objective: To assess the anxiolytic-like effects of this compound in rats.

-

Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated above the floor.

-

Procedure:

-

Male Sprague-Dawley rats were administered this compound orally (p.o.) 60 minutes before testing.

-

Each rat was placed in the center of the maze, facing an open arm.

-

Behavior was recorded for 5 minutes.

-

Parameters Measured: Time spent in and number of entries into the open and closed arms. An anxiolytic effect is indicated by an increase in the time spent in and/or entries into the open arms.

-

2. Rat Vogel Conflict Test

-

Objective: To evaluate the anti-conflict (anxiolytic-like) effects of this compound.

-

Apparatus: An operant chamber with a drinking tube.

-

Procedure:

-

Male Wistar rats were water-deprived for 48 hours.

-

During a 3-minute test session, every 20th lick from the drinking tube was punished with a mild electric shock to the feet.

-

This compound was administered orally 60 minutes prior to the test.

-

Parameter Measured: The number of shocks received (i.e., the number of punished drinking periods). An increase in the number of shocks taken indicates an anxiolytic-like effect.

-

3. Rat Fear-Potentiated Startle

-

Objective: To assess the effect of this compound on a conditioned fear response.

-

Apparatus: A startle chamber that can deliver an acoustic startle stimulus and a conditioned stimulus (e.g., a light).

-

Procedure:

-

Training: Rats were conditioned by pairing a light stimulus (conditioned stimulus, CS) with a mild footshock (unconditioned stimulus, US).

-

Testing: The next day, the acoustic startle response was measured in the presence and absence of the light CS.

-

This compound was administered orally before the test session.

-

Parameter Measured: The potentiation of the startle response by the CS. A reduction in fear-potentiated startle is indicative of an anxiolytic effect.

-

4. Guinea Pig Pup Separation-Induced Vocalization

-

Objective: To evaluate the effect of this compound on separation-induced distress vocalizations.

-

Procedure:

-

Guinea pig pups were separated from their mothers and littermates and placed in a novel environment.

-

The number and duration of ultrasonic vocalizations were recorded for a set period.

-

This compound was administered prior to the separation.

-

Parameter Measured: A decrease in the number and/or duration of vocalizations suggests an anxiolytic-like effect.

-

5. Rat Conditioned Lick Suppression

-

Objective: To assess the effect of this compound on a conditioned emotional response.

-

Procedure:

-

Water-deprived rats were trained to lick a drinking tube for a water reward.

-

A neutral stimulus (e.g., a tone) was then paired with a mild footshock.

-

During testing, the suppression of licking in the presence of the tone was measured.

-

This compound was administered before the test session.

-

Parameter Measured: An attenuation of the suppression of licking in the presence of the conditioned stimulus indicates an anxiolytic effect.

-

Conclusion

This compound is a potent and highly selective NOP receptor agonist. Its mechanism of action, centered on the activation of the NOP receptor and subsequent modulation of intracellular signaling pathways, results in significant anxiolytic-like effects in a range of preclinical models. The data presented in this guide underscore the potential of this compound as a pharmacological tool for investigating the NOP receptor system and as a lead compound for the development of novel therapeutics with a potentially favorable side-effect profile compared to existing anxiolytics. Further research into its clinical efficacy and safety is warranted.

References

- 1. The anxiolytic-like effects of the novel, orally active nociceptin opioid receptor agonist 8-[bis(2-methylphenyl)methyl]-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SCH221510 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. WO2017096323A1 - Piperidinyl nociceptin receptor compounds - Google Patents [patents.google.com]

SCH 221510: A Comprehensive Profile of a Selective Nociceptin/Orphanin FQ Peptide (NOP) Receptor Agonist

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

SCH 221510 is a potent and selective non-peptide agonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, a G protein-coupled receptor with significant therapeutic potential in pain, anxiety, and other neurological disorders.[1][2][3] This technical guide provides a detailed overview of the NOP receptor selectivity profile of this compound, presenting quantitative data on its binding affinity and functional activity at the NOP receptor in comparison to other classical opioid receptors (mu, delta, and kappa). Detailed, generalized methodologies for the key experiments used to characterize this profile are provided, alongside visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of the underlying pharmacology.

Introduction

The NOP receptor, also known as the opioid receptor-like 1 (ORL1) receptor, is the fourth member of the opioid receptor family.[4] Despite its structural homology to the classical opioid receptors (MOP, DOP, KOP), it does not bind endogenous or exogenous opioids with high affinity.[4] Its endogenous ligand, N/OFQ, and selective synthetic ligands like this compound modulate a variety of physiological processes, including pain perception, mood, and locomotion.[1][5] this compound has demonstrated anxiolytic-like effects in preclinical models and has been investigated for its potential in treating neuropathic pain and other conditions.[1][5] A thorough understanding of its selectivity profile is crucial for the development of NOP receptor-targeted therapeutics with improved efficacy and reduced side-effect profiles.

Quantitative Selectivity Profile

The selectivity of this compound for the NOP receptor over other opioid receptors is a key feature of its pharmacological profile. This selectivity is quantified through in vitro binding and functional assays.

Binding Affinity (Ki)

Binding affinity is a measure of the strength of the interaction between a ligand and a receptor. It is typically determined through competitive radioligand binding assays, where the ability of the unlabeled compound (this compound) to displace a radiolabeled ligand from the receptor is measured. The inhibition constant (Ki) is then calculated from the IC50 value (the concentration of the competitor that displaces 50% of the specific binding of the radioligand). A lower Ki value indicates a higher binding affinity.

Table 1: Binding Affinity (Ki) of this compound at Opioid Receptors

| Receptor | Ki (nM) | Selectivity (fold vs. NOP) |

| NOP | 0.3[1][2] | - |

| Mu (MOP) | 65[1] | 217 |

| Kappa (KOP) | 131[1] | 437 |

| Delta (DOP) | 2854[1] | 9513 |

Data compiled from publicly available sources.[1][2]

Functional Activity (EC50)

Functional activity measures the ability of a ligand to elicit a biological response upon binding to its receptor. For G protein-coupled receptors like the NOP receptor, this is often assessed by measuring the inhibition of adenylyl cyclase (leading to reduced cAMP levels) or the stimulation of GTPγS binding. The EC50 value represents the concentration of the agonist that produces 50% of the maximal response. A lower EC50 value indicates greater potency.

Table 2: Functional Activity (EC50) of this compound at Opioid Receptors

| Receptor | EC50 (nM) | Selectivity (fold vs. NOP) |

| NOP | 12[1][2] | - |

| Mu (MOP) | 693[1] | 58 |

| Kappa (KOP) | 683[1] | 57 |

| Delta (DOP) | 8071[1] | 673 |

Data compiled from publicly available sources.[1][2]

Signaling Pathway

Activation of the NOP receptor by an agonist like this compound initiates a signaling cascade through the Gi/o family of G proteins. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, NOP receptor activation can lead to the modulation of ion channels, such as the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels.

Experimental Protocols

The following sections describe generalized protocols for the key in vitro assays used to determine the selectivity profile of opioid receptor ligands.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

-

Cell membranes expressing the opioid receptor of interest (NOP, MOP, KOP, or DOP).

-

Radiolabeled ligand (e.g., [³H]-Nociceptin for NOP, [³H]-DAMGO for MOP).

-

Test compound (this compound).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (ice-cold).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Incubation: In a microplate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound (this compound). Include controls for total binding (radioligand and membranes only) and non-specific binding (in the presence of a high concentration of an unlabeled ligand).

-

Equilibration: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Termination and Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins by an agonist. Agonist binding to the GPCR promotes the exchange of GDP for GTP on the Gα subunit. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the accumulation and quantification of this activated state.

Materials:

-

Cell membranes expressing the opioid receptor of interest.

-

[³⁵S]GTPγS.

-

GDP.

-

Test compound (this compound).

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

-

Non-specific binding control (unlabeled GTPγS).

Procedure:

-

Pre-incubation: In a microplate, combine the cell membranes with GDP and the test compound (this compound) at various concentrations.

-

Initiation: Add [³⁵S]GTPγS to initiate the binding reaction.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow for agonist-stimulated [³⁵S]GTPγS binding.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

-

Washing: Wash the filters with ice-cold wash buffer.

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Plot the specific binding of [³⁵S]GTPγS against the concentration of this compound to determine the EC50 and Emax values.

cAMP Accumulation Assay

This assay measures the functional consequence of Gi/o protein activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.

Materials:

-

Whole cells expressing the opioid receptor of interest.

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

Test compound (this compound).

-

Cell lysis buffer.

-

cAMP detection kit (e.g., HTRF, ELISA, or BRET-based).

Procedure:

-

Cell Plating: Seed the cells in a microplate and allow them to adhere overnight.

-

Pre-treatment: Pre-treat the cells with the test compound (this compound) at various concentrations for a short period.

-

Stimulation: Add forskolin to all wells (except the basal control) to stimulate cAMP production.

-

Incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at 37°C.

-

Lysis: Lyse the cells to release the intracellular cAMP.

-

Detection: Quantify the amount of cAMP in each well using a suitable detection kit according to the manufacturer's instructions.

-

Data Analysis: Plot the percentage of forskolin-stimulated cAMP inhibition against the concentration of this compound to determine the EC50 value.

Conclusion

The data presented in this technical guide clearly demonstrate that this compound is a highly potent and selective agonist for the NOP receptor. Its significantly lower affinity and functional activity at the classical opioid receptors (MOP, KOP, and DOP) underscore its value as a research tool for elucidating the physiological roles of the NOP receptor system and as a lead compound for the development of novel therapeutics with a potentially favorable side-effect profile compared to traditional opioids. The detailed experimental methodologies and visual aids provided herein offer a comprehensive resource for scientists and researchers working in the field of opioid pharmacology and drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Endocytic Profiles of δ-Opioid Receptor Ligands Determine the Duration of Rapid but Not Sustained cAMP Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 5. Distinct Profiles of Desensitization of µ-Opioid Receptors Caused by Remifentanil or Fentanyl: In Vitro Assay with Cells and Three-Dimensional Structural Analyses - PMC [pmc.ncbi.nlm.nih.gov]

SCH 221510: A Technical Guide to Binding Affinity, Ki Values, and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity, inhibitory constant (Ki) values, and associated signaling pathways of SCH 221510, a potent and selective nociceptin (B549756) opioid peptide (NOP) receptor agonist. The information is compiled from publicly available scientific literature and is intended for research and drug development professionals.

Core Data: Binding Affinity and Ki Values

This compound is distinguished by its high affinity and selectivity for the NOP receptor, also known as the orphanin FQ (N/OFQ) receptor. This selectivity is crucial for its pharmacological profile, which includes anxiolytic-like effects without the significant side effects associated with less selective opioids.[1] The binding affinity and Ki values are summarized in the tables below.

Table 1: Receptor Binding Affinity of this compound

| Receptor | Ki (nM) | Reference |

| Nociceptin (NOP) | 0.3 | [1][2][3][4][5] |

| μ-Opioid (MOP) | 65 | [2][4] |

| κ-Opioid (KOP) | 131 | [2][4] |

| δ-Opioid (DOP) | 2854 | [2][4] |

Table 2: Functional Potency (EC50) of this compound

| Receptor | EC50 (nM) | Reference |

| Nociceptin (NOP) | 12 | [1][2][3][4][5] |

| μ-Opioid (MOP) | 693 | [2][4] |

| κ-Opioid (KOP) | 683 | [2][4] |

| δ-Opioid (DOP) | 8071 | [2][4] |

Signaling Pathways and Mechanism of Action

As an agonist at the NOP receptor, a G protein-coupled receptor (GPCR), this compound initiates a cascade of intracellular signaling events. The NOP receptor primarily couples to inhibitory G proteins (Gαi/o).[6][7] Activation of this pathway by this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6][8] This, in turn, modulates downstream cellular processes.

Furthermore, NOP receptor activation can lead to the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels, which collectively reduce neuronal excitability.[7][8] There is also evidence that NOP receptor signaling can involve other G protein subtypes and activate mitogen-activated protein kinase (MAPK) signaling cascades.[6][9] Some studies have suggested that this compound may exhibit a modest bias towards β-arrestin-2 recruitment, although other research indicates no significant overall pathway bias.[10]

Experimental Protocols

The determination of binding affinity (Ki) and functional potency (EC50) for this compound involves standard pharmacological assays. While the precise, detailed protocols from the original discovery and characterization studies are proprietary, the methodologies can be reconstructed based on established practices for GPCRs.

Radioligand Binding Assay (for Ki Determination)

This competitive binding assay is used to determine the affinity of an unlabeled compound (this compound) for a receptor by measuring its ability to displace a radiolabeled ligand.

General Protocol:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human NOP, MOP, KOP, or DOP receptors. Cells are harvested, homogenized in a buffer (e.g., 50 mM Tris-HCl), and centrifuged to pellet the membranes. The pellet is washed and resuspended in an appropriate assay buffer.

-

Assay Setup: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]-Nociceptin for NOP) and varying concentrations of this compound.

-

Incubation: The plate is incubated, typically for 60-90 minutes at room temperature, to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand. The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays (for EC50 Determination)

Functional assays measure the biological response elicited by the agonist. For Gαi/o-coupled receptors like NOP, common functional assays include GTPγS binding and cAMP accumulation assays.

[³⁵S]GTPγS Binding Assay:

This assay measures the activation of G proteins upon agonist binding.

General Protocol:

-

Membrane Preparation: Similar to the radioligand binding assay, membranes from cells expressing the receptor of interest are prepared.

-

Assay Setup: Membranes are incubated with varying concentrations of this compound in the presence of GDP and [³⁵S]GTPγS (a non-hydrolyzable analog of GTP).

-

Incubation: The mixture is incubated, typically for 60 minutes at 30°C, to allow for agonist-stimulated [³⁵S]GTPγS binding to the Gα subunit.

-

Filtration: The reaction is stopped by rapid filtration, and the amount of membrane-bound [³⁵S]GTPγS is quantified.

-

Data Analysis: The concentration-response curve is plotted to determine the EC50 (the concentration of this compound that produces 50% of the maximal response) and the Emax (the maximum effect).

cAMP Accumulation Assay:

This assay measures the inhibition of adenylyl cyclase activity.

General Protocol:

-

Cell Culture: Whole cells expressing the NOP receptor are plated in a multi-well plate.

-

Pre-treatment: Cells are often pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Stimulation: Cells are then stimulated with an adenylyl cyclase activator (e.g., forskolin) in the presence of varying concentrations of this compound.

-

Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a variety of methods, such as competitive enzyme-linked immunosorbent assay (ELISA) or homogeneous time-resolved fluorescence (HTRF).

-

Data Analysis: The concentration-dependent inhibition of forskolin-stimulated cAMP accumulation by this compound is analyzed to determine the EC50 value.

References

- 1. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [en.bio-protocol.org]

- 2. Pharmacological studies on the NOP and opioid receptor agonist PWT2-[Dmt1]N/OFQ(1-13) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Differential In Vitro Pharmacological Profiles of Structurally Diverse Nociceptin Receptor Agonists in Activating G Protein and Beta-Arrestin Signaling at the Human Nociceptin Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [bio-protocol.org]

- 7. Pharmacological Profile of Nociceptin/Orphanin FQ Receptors Interacting with G-Proteins and β-Arrestins 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. Pharmacological Assays for Investigating the NOP Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Functional Selectivity of SCH 221510: A Technical Overview for Researchers

Abstract: SCH 221510 is a potent, orally active, and selective agonist for the nociceptin (B549756) opioid receptor (NOP), also known as the opioid receptor-like 1 (ORL1) receptor.[1][2][3][4] This technical guide provides an in-depth analysis of the functional selectivity of this compound, focusing on its activity at the NOP receptor in comparison to the classical mu (μ), kappa (κ), and delta (δ) opioid receptors. We will explore its binding affinity and functional potency across different signaling pathways, detail the experimental protocols used for its characterization, and visualize key concepts and workflows. This document is intended for researchers, scientists, and drug development professionals working in the fields of pharmacology and neuroscience.

Pharmacological Profile of this compound

This compound exhibits a high degree of selectivity for the NOP receptor over the classical opioid receptors. This selectivity is evident in both radioligand binding assays (Ki) and functional assays (EC50). The compound's pharmacological parameters are summarized in the table below.

| Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |

| NOP | 0.3[1][3] | 12[1][2][3] |

| Mu (μ) | 65[1] | 693[1] |

| Kappa (κ) | 131[1] | 683[1] |

| Delta (δ) | 2854[1] | 8071[1] |

Table 1: Binding affinities and functional potencies of this compound at NOP, mu, kappa, and delta opioid receptors. Data compiled from multiple sources.[1][2][3]

The data clearly indicates that this compound is over 200-fold more selective in binding to the NOP receptor compared to the mu-opioid receptor and demonstrates even greater selectivity over the kappa and delta subtypes.[1] Functionally, it is more than 50-fold more potent at the NOP receptor than at the mu and kappa receptors.[3]

Opioid Receptor Signaling Pathways

Opioid receptors, including NOP, are G protein-coupled receptors (GPCRs).[5][6] Upon agonist binding, they primarily couple to inhibitory G proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[7] This G protein-dependent signaling also involves the modulation of ion channels, such as the activation of G protein-coupled inwardly rectifying potassium channels (GIRKs) and the inhibition of voltage-gated calcium channels.[8]

In addition to G protein-mediated signaling, agonist-bound GPCRs can be phosphorylated by G protein-coupled receptor kinases (GRKs).[5] This phosphorylation promotes the recruitment of β-arrestin proteins, which desensitize the G protein signal and can initiate a separate wave of G protein-independent signaling, for instance, through mitogen-activated protein kinase (MAPK) cascades.[5][7] The ability of a ligand to preferentially activate one pathway over another is termed "functional selectivity" or "biased agonism."

Studies on this compound at the NOP receptor have shown it to be a full agonist in both G protein-mediated pathways (cAMP inhibition) and β-arrestin recruitment.[9] Interestingly, some research suggests that this compound may exhibit a modest bias towards β-arrestin-2 recruitment compared to the endogenous ligand, nociceptin.[9] It also shows a prolonged response time for peak arrestin recruitment compared to other agonists.[9]

References

- 1. rndsystems.com [rndsystems.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The anxiolytic-like effects of the novel, orally active nociceptin opioid receptor agonist 8-[bis(2-methylphenyl)methyl]-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. SCH221510 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Nociceptin receptor - Wikipedia [en.wikipedia.org]

- 8. Anti-nociceptive action of peripheral mu-opioid receptors by G-beta-gamma protein-mediated inhibition of TRPM3 channels | eLife [elifesciences.org]

- 9. Quantitative Signaling and Structure-Activity Analyses Demonstrate Functional Selectivity at the Nociceptin/Orphanin FQ Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

The NOP Receptor Agonist SCH 221510: A Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

SCH 221510 is a potent, selective, and orally active non-peptide agonist for the nociceptin (B549756)/orphanin FQ (N/OFQ) peptide receptor (NOP), a G protein-coupled receptor and the fourth member of the opioid receptor family.[1][2][3] Extensive preclinical research has demonstrated its potential therapeutic utility in a range of CNS-related disorders, most notably anxiety and pain.[4][5] This technical guide provides an in-depth overview of the research applications of this compound, detailing its pharmacological profile, mechanism of action, and established experimental protocols. All quantitative data are summarized in structured tables, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding for researchers in drug discovery and development.

Pharmacological Profile

This compound exhibits high binding affinity and functional potency at the NOP receptor with significant selectivity over the classical opioid receptors (μ, δ, κ).[1] This selectivity minimizes the potential for off-target effects associated with traditional opioids.

Table 1: In Vitro Pharmacology of this compound

| Parameter | Receptor | Value (nM) | Assay System |

| Binding Affinity (Ki) | NOP | 0.3[1] | CHO cells expressing human NOP receptor |

| μ (mu) | 65[1] | ||

| κ (kappa) | 131[1] | ||

| δ (delta) | 2854[1] | ||

| Functional Potency (EC50) | NOP | 12[1][3] | [35S]GTPγS binding in CHO cell membranes |

| μ (mu) | 693[1] | ||

| κ (kappa) | 683[1] | ||

| δ (delta) | 8071[1] |

Mechanism of Action and Signaling Pathways

This compound exerts its effects by activating the NOP receptor, which primarily couples to inhibitory G proteins (Gαi/o).[1] This initiates a cascade of intracellular signaling events that ultimately modulate neuronal excitability.

G Protein-Coupled Signaling

Activation of the NOP receptor by this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5] Concurrently, the βγ subunits of the dissociated G protein can directly modulate ion channels, leading to the activation of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels.[5] These actions hyperpolarize the neuron, making it less likely to fire an action potential.

Mitogen-Activated Protein Kinase (MAPK) Pathway

NOP receptor activation has also been shown to stimulate the MAPK signaling cascade, including the phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), p38, and c-Jun N-terminal kinase (JNK).[5][6] This pathway is implicated in longer-term cellular processes, including gene expression and neuroplasticity.

Caption: Signaling pathway of this compound via the NOP receptor.

Research Applications and Experimental Protocols

This compound is primarily utilized in preclinical research to investigate the role of the NOP receptor system in anxiety and pain.

Anxiolytic-Like Activity

This compound has demonstrated anxiolytic-like effects in a variety of rodent and primate models of anxiety, often at doses that do not produce significant motor impairment.[4][7]

| Animal Model | Species | Dose Range (mg/kg, p.o.) | Observed Effect |

| Elevated Plus-Maze | Rat, Gerbil | 1 - 30 | Increased time spent in open arms[4] |

| Vogel Conflict Test | Rat | 10 | Increased punished drinking[4] |

| Conditioned Lick Suppression | Rat | 1 - 30 | Attenuation of conditioned suppression[4] |

| Fear-Potentiated Startle | Rat | 1 - 30 | Reduced startle response[4] |

| Pup Separation-Induced Vocalization | Guinea Pig | 1 - 30 | Decreased vocalizations[4] |

This protocol is adapted from standard procedures for assessing anxiety-like behavior in rodents.[8][9][10]

-

Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

-

Acclimation: Allow animals to acclimate to the testing room for at least 1 hour prior to testing.

-

Drug Administration: Administer this compound orally at the desired dose (e.g., 1-30 mg/kg) or vehicle control. The pre-treatment time should be consistent (e.g., 30-60 minutes).

-

Test Procedure: Place the animal in the center of the maze, facing an open arm. Allow the animal to explore the maze for a 5-minute period.

-

Data Collection: Record the time spent in the open arms, closed arms, and the number of entries into each arm using a video tracking system.

-

Analysis: An increase in the time spent in the open arms is indicative of an anxiolytic-like effect.

Caption: Experimental workflow for the Elevated Plus-Maze test.

Analgesic Activity

This compound has shown efficacy in various models of pain, including neuropathic and inflammatory pain states.

This protocol is a standard method for assessing thermal nociception.[11][12][13]

-

Apparatus: A hot plate apparatus with a controlled surface temperature (e.g., 55°C).

-

Baseline Measurement: Determine the baseline latency for each animal to exhibit a pain response (e.g., paw licking or jumping) before drug administration. A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.

-

Drug Administration: Administer this compound or vehicle control.

-

Test Procedure: At predetermined time points after drug administration (e.g., 30, 60, 90 minutes), place the animal on the hot plate and measure the latency to the pain response.

-

Data Analysis: An increase in the latency to respond is indicative of an analgesic effect.

In Vitro Assay Protocols

Radioligand Binding Assay

This protocol is a general guideline for determining the binding affinity of this compound to the NOP receptor.[14][15]

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the NOP receptor.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

-

Incubation: In a 96-well plate, incubate the cell membranes (10-20 µg protein) with a fixed concentration of a radiolabeled NOP receptor ligand (e.g., [3H]-Nociceptin) and varying concentrations of this compound.

-

Non-specific Binding: Determine non-specific binding in the presence of a high concentration of an unlabeled NOP receptor ligand.

-

Incubation: Incubate at 30°C for 60 minutes.

-

Filtration: Rapidly filter the incubation mixture through a glass fiber filter mat to separate bound and free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer.

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G proteins by this compound.[1][2][16][17]

-

Membrane Preparation: Use membranes from cells expressing the NOP receptor.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

-

Incubation Mixture: In each well, combine cell membranes (10-20 µg protein), GDP (e.g., 10 µM), and varying concentrations of this compound.

-

Initiation: Initiate the reaction by adding [35S]GTPγS (e.g., 0.1 nM).

-

Incubation: Incubate at 30°C for 60 minutes.

-

Termination and Filtration: Terminate the reaction by rapid filtration through a glass fiber filter.

-

Quantification: Measure the amount of bound [35S]GTPγS using a scintillation counter.

-

Data Analysis: Plot the stimulated binding against the log concentration of this compound to determine the EC50 and Emax values.

Conclusion

This compound is a valuable research tool for investigating the physiological and pathophysiological roles of the NOP receptor. Its high potency, selectivity, and oral bioavailability make it a suitable compound for both in vitro and in vivo studies. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers aiming to utilize this compound in their studies of anxiety, pain, and other NOP receptor-mediated processes. Further research with this compound will continue to elucidate the therapeutic potential of targeting the NOP receptor system.

References

- 1. benchchem.com [benchchem.com]

- 2. Differential In Vitro Pharmacological Profiles of Structurally Diverse Nociceptin Receptor Agonists in Activating G Protein and Beta-Arrestin Signaling at the Human Nociceptin Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Evaluation of Radioligands for Imaging Brain Nociceptin/Orphanin FQ Peptide (NOP) Receptors with Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The anxiolytic-like effects of the novel, orally active nociceptin opioid receptor agonist 8-[bis(2-methylphenyl)methyl]-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 9. psicothema.com [psicothema.com]

- 10. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. Hot plate test - Wikipedia [en.wikipedia.org]

- 13. Models of nociception: hot-plate, tail-flick, and formalin tests in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. Receptor-Ligand Binding Assays [labome.com]

- 16. benchchem.com [benchchem.com]

- 17. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

SCH 221510: A Technical Guide to its Pharmacology and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

SCH 221510 is a potent and selective, orally active agonist for the nociceptin (B549756) opioid peptide (NOP) receptor, also known as the opioid receptor-like 1 (ORL1) receptor.[1] As a member of the opioid receptor family, the NOP receptor represents a promising therapeutic target for a variety of central nervous system disorders. This technical guide provides an in-depth overview of the pharmacology and biological activity of this compound, including its mechanism of action, in vitro and in vivo effects, and detailed experimental methodologies. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Introduction

The NOP receptor and its endogenous ligand, nociceptin/orphanin FQ (N/OFQ), constitute a distinct signaling system within the broader opioid family. Unlike classical opioid receptors (mu, delta, and kappa), the NOP receptor does not bind traditional opioid ligands with high affinity. Activation of the NOP receptor has been shown to modulate a range of physiological processes, including pain perception, anxiety, and reward. Consequently, there is significant interest in developing selective NOP receptor modulators for therapeutic applications.

This compound, with the chemical name 8-[bis(2-methylphenyl)methyl]-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol, is a small molecule that acts as a potent and selective agonist at the NOP receptor.[1] Its oral bioavailability and distinct pharmacological profile make it a valuable tool for elucidating the physiological roles of the NOP receptor and a potential lead compound for the development of novel therapeutics.

Pharmacology

Binding Affinity and Functional Activity

This compound exhibits high affinity and functional potency at the human NOP receptor, with significantly lower affinity for the classical opioid receptors, demonstrating its selectivity. The quantitative pharmacological data for this compound are summarized in the table below.

| Receptor | Assay Type | Parameter | Value (nM) | Reference |

| NOP | Radioligand Binding | Kᵢ | 0.3 | [1] |

| Functional Assay (GTPγS) | EC₅₀ | 12 | [1] | |

| μ-opioid | Radioligand Binding | Kᵢ | 65 | |

| Functional Assay (GTPγS) | EC₅₀ | 693 | ||

| κ-opioid | Radioligand Binding | Kᵢ | 131 | |

| Functional Assay (GTPγS) | EC₅₀ | 683 | ||

| δ-opioid | Radioligand Binding | Kᵢ | 2854 | |

| Functional Assay (GTPγS) | EC₅₀ | 8071 |

Mechanism of Action

This compound exerts its pharmacological effects by acting as an agonist at the NOP receptor, a G protein-coupled receptor (GPCR). Upon binding of this compound, the NOP receptor undergoes a conformational change, leading to the activation of intracellular signaling pathways.

Signaling Pathways

Activation of the NOP receptor by this compound initiates a cascade of intracellular events, primarily through the coupling to Gi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, NOP receptor activation modulates ion channel activity, causing inhibition of voltage-gated Ca²⁺ channels and activation of G protein-coupled inwardly rectifying K⁺ (GIRK) channels. These actions collectively lead to a reduction in neuronal excitability. Furthermore, NOP receptor stimulation can activate mitogen-activated protein kinase (MAPK) pathways, including p38, JNK, and ERK1/2, which are involved in regulating various cellular processes. Receptor desensitization and internalization are mediated by G protein-coupled receptor kinases (GRKs) and subsequent β-arrestin recruitment.

Biological Activity

Anxiolytic-like Effects

This compound has demonstrated significant anxiolytic-like activity in various preclinical models.[1] These effects are observed at doses that do not produce sedative or locomotor-impairing side effects, suggesting a favorable therapeutic window compared to classical anxiolytics like benzodiazepines.[1] The anxiolytic effects of this compound are mediated by the NOP receptor, as they can be blocked by NOP receptor antagonists.[1]

Analgesic Effects

This compound exhibits analgesic properties in models of acute and neuropathic pain. Its mechanism of analgesia is distinct from that of traditional opioids, and it is suggested that NOP receptor agonists may have a lower potential for abuse and other side effects associated with mu-opioid receptor agonists.

Experimental Protocols

In Vitro Assays

This assay is used to determine the binding affinity (Kᵢ) of this compound for the NOP receptor.

-

Cell/Tissue Preparation: Membranes are prepared from cells stably expressing the human NOP receptor (e.g., CHO-hNOP cells) or from brain tissue. Cells or tissue are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The pellet is washed and resuspended in assay buffer.

-

Assay Conditions: The assay is typically performed in a 96-well plate format. A constant concentration of a radiolabeled NOP receptor ligand (e.g., [³H]nociceptin) is incubated with the membrane preparation in the presence of increasing concentrations of this compound.

-

Incubation: The mixture is incubated at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding. The filters are then washed with ice-cold buffer to remove unbound radioligand.

-

Detection: The radioactivity retained on the filters, representing the bound radioligand, is quantified using a liquid scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

This functional assay measures the ability of this compound to activate G-protein signaling through the NOP receptor.

-

Membrane Preparation: Similar to the radioligand binding assay, membranes from cells expressing the NOP receptor are used.

-

Assay Conditions: Membranes are incubated in a buffer containing GDP, MgCl₂, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS, in the presence of varying concentrations of this compound.

-

Incubation: The reaction is incubated at 30°C for a specified time (e.g., 60 minutes).

-

Termination and Filtration: The assay is terminated by rapid filtration through glass fiber filters.

-

Detection: The amount of [³⁵S]GTPγS bound to the G-proteins, which is proportional to receptor activation, is measured by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that produces 50% of the maximal stimulation (EC₅₀) and the maximal effect (Eₘₐₓ) are determined by non-linear regression analysis.

In Vivo Assays

This is a widely used behavioral model to assess anxiety-like behavior in rodents.[2]

-

Apparatus: The maze consists of two open arms and two enclosed arms of equal dimensions, arranged in a plus shape and elevated from the floor.[3]

-

Animals: Adult male rats or mice are typically used.

-

Procedure: Animals are pre-treated with this compound or vehicle via the appropriate route of administration (e.g., oral gavage). After a specified pre-treatment time, the animal is placed in the center of the maze, facing an open arm, and allowed to explore freely for a set duration (e.g., 5 minutes).

-

Data Collection: The session is recorded by a video camera, and the time spent in the open arms and the number of entries into the open and closed arms are scored.

-

Data Analysis: An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.

References

- 1. The anxiolytic-like effects of the novel, orally active nociceptin opioid receptor agonist 8-[bis(2-methylphenyl)methyl]-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. protocols.io [protocols.io]

- 3. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]

Orally Active NOP Agonists for In Vivo Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Nociceptin (B549756)/Orphanin FQ (N/OFQ) peptide (NOP) receptor, a member of the opioid receptor family, has emerged as a promising therapeutic target for a range of central nervous system disorders, including pain, anxiety, depression, and substance abuse disorders. Unlike classical opioid receptors, activation of the NOP receptor does not appear to be associated with the same rewarding effects or abuse liability, making NOP agonists an attractive alternative to traditional opioids. The development of orally active NOP agonists has been a key objective in realizing their therapeutic potential, enabling systemic administration for in vivo studies and eventual clinical use. This technical guide provides an in-depth overview of selected orally active NOP agonists that have been evaluated in in vivo studies, with a focus on their pharmacological properties, experimental protocols, and underlying signaling mechanisms.

Featured Orally Active NOP Agonists

This guide focuses on three key non-peptidic NOP receptor agonists that have been extensively studied for their in vivo efficacy following oral administration: Cebranopadol, AT-121, and SCH221510.

Quantitative Data Summary

The following tables summarize the key quantitative data for Cebranopadol, AT-121, and SCH221510, facilitating a comparative analysis of their pharmacokinetic and pharmacodynamic properties.

Table 1: Pharmacokinetic Profile of Orally Active NOP Agonists

| Compound | Species | Oral Bioavailability (%) | Tmax (h) | Cmax | Half-life (t1/2) (h) |

| Cebranopadol | Rat | 25.1 µg/kg (ED50 in tail-flick)[1] | - | - | >9 (duration of action)[1] |

| Human | - | 4-6[2] | Dose-proportional[2] | ~24 (operational)[2] | |

| AT-121 | Rat | Good (implied) | - | - | - |

| Monkey | - | - | - | 3 (duration of action)[3] | |

| SCH221510 | Rat | Good (reported)[4] | - | - | - |

Table 2: In Vitro Pharmacological Profile of NOP Agonists

| Compound | Receptor Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Efficacy (%) |

| Cebranopadol | hNOP: 0.9, hMOP: 0.7, hKOP: 2.6, hDOP: 18[1] | hNOP: 13.0, hMOP: 1.2, hKOP: 17, hDOP: 110[1] | hNOP: 89, hMOP: 104, hKOP: 67, hDOP: 105[1] |

| AT-121 | NOP: High, MOP: High, KOP: >100, DOP: >100[3] | NOP: 35, MOP: 20[3] | NOP: Partial, MOP: Partial[3] |

| SCH221510 | NOP: High | NOP: 14.4[5] | NOP: Full[5] |

NOP Receptor Signaling Pathways

Activation of the NOP receptor by an agonist initiates a cascade of intracellular signaling events. The following diagrams illustrate the canonical G-protein dependent and β-arrestin mediated signaling pathways.

Caption: NOP Receptor G-protein and β-arrestin signaling pathways.

Experimental Protocols for In Vivo Studies

Detailed methodologies for key in vivo assays used to evaluate the efficacy of orally active NOP agonists are provided below.

Hot Plate Test for Analgesia

This test is used to assess the analgesic properties of a compound against a thermal stimulus.

Materials:

-

Hot plate apparatus with adjustable temperature control (e.g., Ugo Basile).

-

Transparent cylindrical retainer to keep the animal on the hot plate surface.

-

Test animals (e.g., male Sprague-Dawley rats, 200-250g).

-

Test compound (e.g., Cebranopadol) and vehicle control.

-

Oral gavage needles.

Procedure:

-

Acclimation: Acclimate the animals to the testing room for at least 1 hour before the experiment. Handle the animals for several days prior to testing to minimize stress.

-

Baseline Latency: Place each animal individually on the hot plate, which is maintained at a constant temperature (e.g., 52 ± 0.5°C). Start a timer and measure the latency (in seconds) for the animal to exhibit a nociceptive response, such as licking a hind paw or jumping. A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.

-

Drug Administration: Administer the test compound or vehicle orally via gavage. Dosing volumes should be appropriate for the animal's weight (e.g., 5 ml/kg).

-

Post-treatment Latency: At predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place the animal back on the hot plate and measure the response latency as described in step 2.

-

Data Analysis: The analgesic effect is typically expressed as the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

Conditioned Place Preference (CPP) for Reward/Aversion

The CPP paradigm is used to evaluate the rewarding or aversive properties of a drug.

Materials:

-

Conditioned Place Preference apparatus (typically a two- or three-compartment box with distinct visual and tactile cues in each compartment).

-

Test animals (e.g., male C57BL/6J mice, 8-10 weeks old).

-

Test compound (e.g., SCH221510) and vehicle control.

-

Saline.

-

Oral gavage needles.

Procedure:

-

Pre-conditioning (Baseline Preference): On Day 1, place each mouse in the central compartment (if a three-compartment box is used) and allow it to freely explore all compartments for a set period (e.g., 15-30 minutes). Record the time spent in each compartment to establish baseline preference. An unbiased design is often preferred, where animals showing a strong initial preference for one compartment are excluded.

-

Conditioning Phase (Days 2-5): This phase typically involves alternating daily injections of the drug and vehicle.

-

Drug Pairing: On drug conditioning days (e.g., Days 2 and 4), administer the test compound orally. Immediately after administration, confine the mouse to one of the conditioning compartments for a specific duration (e.g., 30 minutes).

-

Vehicle Pairing: On vehicle conditioning days (e.g., Days 3 and 5), administer the vehicle orally and confine the mouse to the opposite compartment for the same duration. The assignment of the drug-paired compartment should be counterbalanced across animals.

-

-

Test Phase (Day 6): On the test day, place the mouse in the central compartment with free access to all compartments (in a drug-free state). Record the time spent in each compartment over a 15-30 minute session.

-

Data Analysis: A significant increase in the time spent in the drug-paired compartment compared to the vehicle-paired compartment (and compared to baseline) indicates a rewarding effect (Conditioned Place Preference). Conversely, a significant decrease indicates an aversive effect (Conditioned Place Aversion).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vivo study evaluating an orally active NOP agonist for its analgesic and rewarding properties.

Caption: Workflow for in vivo evaluation of an orally active NOP agonist.

Conclusion

The development of orally active NOP agonists represents a significant advancement in the pursuit of novel therapeutics for a variety of CNS disorders. Compounds like Cebranopadol, AT-121, and SCH221510 have demonstrated promising preclinical efficacy in various in vivo models. The data and protocols presented in this guide are intended to provide researchers with a solid foundation for designing and conducting their own in vivo studies of orally active NOP agonists. A thorough understanding of the underlying signaling pathways, combined with robust experimental design, will be crucial for the successful translation of these promising compounds from the laboratory to the clinic.

References

- 1. Cebranopadol: a novel potent analgesic nociceptin/orphanin FQ peptide and opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cebranopadol, a novel first-in-class analgesic drug candidate: first experience in patients with chronic low back pain in a randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A bifunctional nociceptin and mu opioid receptor agonist is analgesic without opioid side effects in nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Nociceptin Opioid Receptor (NOP) as a Therapeutic Target: Progress in Translation from Preclinical Research to Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Agonist-selective NOP receptor phosphorylation correlates in vitro and in vivo and reveals differential post-activation signaling by chemically diverse agonists - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Anxiolytic-like Effects of NOP Receptor Agonists

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core preclinical findings, signaling mechanisms, and experimental methodologies related to the anxiolytic-like effects of Nociceptin/Orphanin FQ (NOP) receptor agonists. The information presented is intended to support ongoing research and drug development efforts in the field of anxiety and stress-related disorders.

Introduction

The Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP) is a G protein-coupled receptor belonging to the opioid receptor family.[1] Unlike classical opioid receptors, the activation of the NOP receptor does not produce rewarding effects, suggesting a lower potential for abuse.[2] The N/OFQ-NOP receptor system is widely distributed in brain regions implicated in the regulation of anxiety and stress, such as the amygdala.[1][3] A substantial body of preclinical evidence indicates that activation of the NOP receptor by its endogenous ligand N/OFQ or synthetic agonists elicits potent anxiolytic-like effects in various rodent models.[3][4][5] This positions the NOP receptor as a promising target for the development of novel anxiolytic agents with a potentially favorable side-effect profile compared to existing therapies.[6]

Core Signaling Pathway of NOP Receptor Agonists

NOP receptors are primarily coupled to Gi/o proteins.[1] Upon agonist binding, the activated Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Concurrently, the Gβγ subunit can directly modulate ion channels, leading to the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. This combination of signaling events results in neuronal hyperpolarization and a reduction in neurotransmitter release, contributing to the anxiolytic effects.[3][7]

Caption: NOP receptor agonist signaling pathway.

Quantitative Data on Anxiolytic-like Effects

The anxiolytic-like properties of NOP receptor agonists have been quantified in several standard behavioral paradigms. The following tables summarize representative data.

Table 1: Elevated Plus Maze (EPM)

The EPM test assesses anxiety by measuring the rodent's willingness to explore the open, unprotected arms of the maze versus the enclosed, protected arms.[8][9][10][11] An increase in the time spent in or entries into the open arms is indicative of an anxiolytic effect.[9][10]

| Compound | Species | Dose | Effect on Open Arm Time | Effect on Open Arm Entries |

| N/OFQ (i.c.v.) | Rat | 0.5-1.0 nmol | Increased | Increased |

| Ro 64-6198 | Rat | 1-10 mg/kg | Increased | Increased |

| SCH 221510 | Rat | 10-30 mg/kg | Increased | Increased |

| SR-8993 | Rat | 1 mg/kg | Increased | Not specified |

Table 2: Light-Dark Box Test

This test is based on the conflict between the innate aversion of rodents to brightly illuminated areas and their tendency to explore a novel environment.[12][13][14][15] Anxiolytic compounds increase the time spent in the light compartment.[15]

| Compound | Species | Dose | Effect on Time in Light Compartment |

| N/OFQ (i.c.v.) | Mouse | 0.01-1.0 nmol | Increased |

| This compound | Rat | 10-30 mg/kg | Increased |

Table 3: Marble Burying Test

This assay is used to model anxiety and compulsive-like behaviors.[16][17] A reduction in the number of marbles buried is interpreted as an anxiolytic or anti-compulsive effect.[18][19]

| Compound | Species | Dose | Effect on Number of Marbles Buried |

| Ro 64-6198 | Mouse | Not specified | Decreased[18] |

| 5-HT2AR agonists (DOI, 25CN-NBOH) | Mouse | Various | Decreased[20] |

| Psilocybin | Mouse | 4.4 mg/kg | Decreased[21] |

| Diazepam | Mouse | Various | Decreased[22] |

Experimental Protocols

Detailed methodologies are essential for the reproducibility of findings. Below are standardized protocols for the key behavioral assays.

Elevated Plus Maze (EPM)

Principle: This test leverages the conflict between a rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces. Anxiolytic agents increase exploration of the open arms.[8][9][10]

Methodology:

-

Apparatus: A plus-shaped maze, typically elevated 50 cm above the ground, with two open arms (e.g., 25 x 5 x 0.5 cm) and two closed arms (e.g., 25 x 5 x 16 cm) of equal size.[10][23]

-

Habituation: Animals should be habituated to the testing room for at least 30-60 minutes prior to testing.[8]

-

Procedure:

-

Data Analysis: Key parameters measured are the time spent in the open and closed arms, and the number of entries into each arm type. An entry is typically defined as all four paws entering an arm. Anxiolytic activity is indicated by a significant increase in the percentage of time spent in the open arms and/or the percentage of open arm entries.[10]

-

Maintenance: The maze should be thoroughly cleaned with a 30-70% ethanol (B145695) solution between trials to remove any olfactory cues.[23]

Light-Dark Box Test

Principle: This test capitalizes on the innate aversion of rodents to brightly lit, open areas. Anxiolytic compounds reduce this aversion, leading to increased exploration of the light compartment.[12][13][14]

Methodology:

-

Apparatus: A rectangular box divided into a small, dark compartment (approximately 1/3 of the total area) and a larger, brightly illuminated compartment (approximately 2/3 of the area).[13][14][15] A small opening connects the two chambers.

-

Habituation: Allow animals to acclimate to the testing room for at least 30 minutes before the test begins.

-

Procedure:

-

Data Analysis: The primary measures of anxiolytic activity are an increase in the time spent in the light compartment and the number of transitions between the two compartments.[15] The latency to first enter the dark compartment can also be measured.[13]

-

Maintenance: The apparatus must be cleaned with 70% ethanol between subjects.[24]

Marble Burying Test

Principle: This test assesses anxiety-related and compulsive-like behaviors based on the natural tendency of mice to dig in their bedding and bury unfamiliar objects.[17][25] Anxiolytic and anti-compulsive drugs reduce this burying behavior.[18][19]

Methodology:

-

Apparatus: A standard mouse cage containing a 5 cm deep layer of fresh bedding.[25][26] Twenty glass marbles are arranged evenly on the surface of the bedding.[25][26]

-

Habituation: Individually house mice in the testing room for a period before the test.

-

Procedure:

-

Administer the test compound or vehicle.

-

Place a single mouse into the prepared cage.

-

Allow the mouse to remain in the cage undisturbed for a 30-minute session.[17]

-

-

Data Analysis: At the end of the session, count the number of marbles that are at least two-thirds buried in the bedding. A significant decrease in the number of marbles buried compared to the vehicle-treated group indicates an anxiolytic-like effect.[19]

-

Maintenance: Use fresh bedding and clean marbles for each animal.

Experimental and Drug Development Workflow

The evaluation of novel NOP receptor agonists for anxiolytic potential typically follows a multi-stage process, from initial screening to more complex behavioral and mechanistic studies.

Caption: A typical drug discovery and development workflow.

Conclusion

The consistent anxiolytic-like effects of NOP receptor agonists across multiple preclinical models highlight the therapeutic potential of targeting this system for anxiety and stress-related disorders. The distinct pharmacological profile of the NOP receptor, particularly its separation from the classical opioid effects of reward and addiction, makes it a highly attractive area for novel drug development. Future research should continue to focus on developing agonists with optimal pharmacokinetic properties and further elucidating the specific neural circuits through which NOP receptor activation mediates its anxiolytic effects.

References

- 1. The NOP Receptor System in Neurological and Psychiatric Disorders: Discrepancies, Peculiarities and Clinical Progress in Developing Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Nociceptin/Orphanin FQ Receptor (NOP) as a Target for Drug Abuse Medications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of Nociceptin/Orphanin FQ-NOP Receptor System in the Regulation of Stress-Related Disorders [mdpi.com]

- 4. Antidepressant- and anxiolytic-like effects of nociceptin/orphanin FQ receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NOP Ligands for the Treatment of Anxiety and Mood Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Nociceptin Opioid Receptor (NOP) as a Therapeutic Target: Progress in Translation from Preclinical Research to Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Elevated plus maze protocol [protocols.io]

- 9. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents | Springer Nature Experiments [experiments.springernature.com]

- 10. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Light–Dark Box Test in the Mouse | Springer Nature Experiments [experiments.springernature.com]

- 13. Light/Dark Transition Test to Assess Anxiety-like Behavior in Mice [bio-protocol.org]

- 14. Light/Dark Transition Test to Assess Anxiety-like Behavior in Mice [en.bio-protocol.org]

- 15. Light/Dark Box Test - Creative Biolabs [creative-biolabs.com]

- 16. criver.com [criver.com]

- 17. Marble Burying [protocols.io]

- 18. A combined marble burying-locomotor activity test in mice: a practical screening test with sensitivity to different classes of anxiolytics and antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. psychogenics.com [psychogenics.com]

- 20. The 5-hydroxytryptamine 2A receptor agonists DOI and 25CN-NBOH decrease marble burying and reverse 8-OH-DPAT-induced deficit in spontaneous alternation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Effect of psilocybin on marble burying in ICR mice: role of 5-HT1A receptors and implications for the treatment of obsessive-compulsive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Pharmacological evaluation of the adequacy of marble burying as an animal model of compulsion and/or anxiety - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]

- 24. Light-dark box test for mice [protocols.io]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

The Role of SCH 221510 in Nociception and Pain Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SCH 221510 is a potent and selective non-peptidic agonist for the Nociceptin (B549756)/Orphanin FQ (N/OFQ) peptide receptor (NOP), a G protein-coupled receptor with a distinct pharmacological profile from classical opioid receptors (mu, delta, and kappa).[1] Emerging preclinical evidence highlights the significant potential of this compound as a novel analgesic agent. This technical guide provides an in-depth analysis of this compound's mechanism of action, its role in nociceptive and pain pathways, and a summary of key preclinical findings. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this promising area of pain therapeutics.

Introduction to this compound and the NOP Receptor System

The NOP receptor, also known as the opioid receptor-like 1 (ORL-1) receptor, and its endogenous ligand N/OFQ are widely distributed throughout the central and peripheral nervous systems, playing a crucial role in modulating various physiological processes, including pain, anxiety, and reward.[2][3] Unlike classical opioid receptors, activation of the NOP receptor does not produce rewarding effects or significant respiratory depression at analgesic doses, making it an attractive target for the development of safer pain therapies.[2][4]

This compound, chemically identified as 8-[bis(2-methylphenyl)methyl]-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol, is a potent and orally active NOP receptor agonist.[5][6] Its high selectivity for the NOP receptor over mu (MOP), kappa (KOP), and delta (DOP) opioid receptors minimizes the risk of side effects associated with traditional opioid analgesics.[5][7]

Quantitative Pharmacology of this compound

The pharmacological profile of this compound is characterized by its high binding affinity and functional potency at the NOP receptor, coupled with significant selectivity over other opioid receptors.

| Parameter | NOP | MOP | KOP | DOP | Reference |

| Binding Affinity (Ki, nM) | 0.3 | 65 | 131 | 2854 | [5] |

| Functional Potency (EC50, nM) | 12 | 693 | 683 | 8071 | [5] |

| Binding Selectivity (fold vs NOP) | - | 217 | 437 | >9500 | [7] |

| Functional Selectivity (fold vs NOP) | - | 58 | 57 | >673 | [7] |

Table 1: Receptor Binding Affinities and Functional Potencies of this compound. This table summarizes the in vitro binding and functional activity of this compound at the human NOP, MOP, KOP, and DOP receptors.

Mechanism of Action and Signaling Pathways

Activation of the NOP receptor by this compound initiates a cascade of intracellular signaling events primarily through the coupling to Gi/o proteins.[8] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[8] Downstream, this signaling pathway modulates the activity of various ion channels, including the inhibition of voltage-gated calcium channels (N-type) and the activation of inwardly rectifying potassium channels.[2][9] These actions collectively lead to a reduction in neuronal excitability and neurotransmitter release, which are key mechanisms underlying its analgesic effects.

Caption: Signaling pathway of this compound upon NOP receptor activation.

Recent studies suggest a modest bias for arrestin-2 recruitment by this compound compared to other NOP receptor agonists, although the primary signaling is transduced through the G protein pathway.[10]

Role in Nociception and Pain Pathways

This compound has demonstrated efficacy in various preclinical models of pain, including acute, inflammatory, and neuropathic pain.[4][11][12] Its analgesic effects are mediated through actions at both spinal and supraspinal levels.

Spinal Mechanisms

At the spinal level, NOP receptor activation by this compound inhibits the release of excitatory neurotransmitters, such as glutamate (B1630785) and substance P, from the primary afferent nerve terminals in the dorsal horn of the spinal cord.[7] This dampens the transmission of nociceptive signals to higher brain centers.

Supraspinal Mechanisms

In the brain, NOP receptors are located in regions critical for pain modulation, including the periaqueductal gray (PAG), thalamus, and various limbic structures.[11] Activation of these receptors by this compound can modulate descending pain inhibitory pathways, contributing to its overall analgesic effect.

Preclinical Efficacy in Pain Models

Acute Pain

Systemic administration of this compound has been shown to produce antinociception in models of acute pain in primates.[4]

Inflammatory Pain

In rodent models of inflammatory pain, such as carrageenan-induced paw inflammation, intrathecal administration of this compound has been shown to reduce thermal hyperalgesia.[7] Furthermore, in a primate model of inflammatory pain, this compound was as effective as MOP agonists and NSAIDs in inhibiting carrageenan-induced allodynia and hyperalgesia.[4]

Neuropathic Pain

This compound has shown promise in attenuating tactile allodynia in rodent models of neuropathic pain, such as the chronic constriction injury model.[7]

Visceral Pain

Oral administration of this compound has demonstrated analgesic effects in mouse models of abdominal pain, suggesting its potential for treating visceral pain conditions like irritable bowel syndrome with diarrhea (IBS-D).[11]

Experimental Protocols

In Vivo Pain Models

A general workflow for assessing the analgesic efficacy of this compound in preclinical pain models is outlined below.

References